4-Nitrostyrene

Description

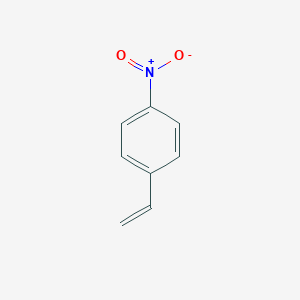

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZHODLXYNDBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-54-7 | |

| Record name | Benzene, 1-ethenyl-4-nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142845 | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-13-0 | |

| Record name | 4-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrostyrene (stabilized with TBC) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Nitrostyrene via the Henry Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-nitrostyrene, a valuable intermediate in organic synthesis, through the Henry (nitroaldol) reaction. This document details the reaction mechanism, compares various catalytic systems through quantitative data, and provides detailed experimental protocols for both conventional and microwave-assisted methods.

Introduction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. The synthesis of this compound from 4-nitrobenzaldehyde (B150856) and nitromethane (B149229) proceeds in two key steps: the initial formation of a β-nitro alcohol (2-nitro-1-(4-nitrophenyl)ethanol), followed by dehydration to yield the desired this compound. The electron-withdrawing nature of the nitro group on the aromatic ring of 4-nitrobenzaldehyde generally leads to good yields in this reaction.

Reaction Mechanism and Workflow

The overall synthesis involves two main stages:

-

Henry Reaction (Nitroaldol Addition): A base catalyst deprotonates nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming an intermediate alkoxide. Protonation of the alkoxide yields the β-nitro alcohol, 2-nitro-1-(4-nitrophenyl)ethanol.

-

Dehydration: The β-nitro alcohol is subsequently dehydrated, typically by heating or under acidic or basic conditions, to eliminate a molecule of water and form the C=C double bond of this compound.

Caption: Synthesis workflow of this compound via the Henry reaction.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of this compound and its intermediate. The following tables summarize quantitative data from various studies.

Table 1: Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane to 2-Nitro-1-(4-nitrophenyl)ethanol

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | - | Ethanol (B145695) | Room Temp | 24 | 99 | |

| Polystyrene-supported tributylammonium (B8510715) chloride (PsTBAC) | KOH | H₂O/THF | Room Temp | 7 | 88 | |

| 10% KF/NaY | - | Methanol | Microwave (120W) | 0.33 | 95 | |

| 10% KF/NaY | - | Water | Microwave (120W) | 0.5 | 80 | |

| 10% KF/NaY | - | Acetonitrile | Microwave (120W) | 0.67 | 70 | |

| 10% KF/NaY | - | Dichloromethane | Microwave (120W) | 1 | 50 | |

| 10% KF/NaY | - | Toluene | Microwave (120W) | 1.5 | 40 |

Table 2: One-Pot Synthesis of this compound from 4-Nitrobenzaldehyde and Nitromethane

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | Reflux | 1 h | 96 | |

| Methylamine | Methanol | 40-50 | 45 min | ~80 | |

| Ethylenediamine | Isopropanol | Reflux | 12 h | High | |

| Ammonium Acetate | Nitromethane | Microwave (150°C) | 5 min | High |

Experimental Protocols

Conventional Synthesis of this compound using Ammonium Acetate

This protocol is a widely used and effective method for the synthesis of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Sodium carbonate

-

Ethyl acetate

-

Magnesium sulfate

-

Molecular sieves (3 Å)

Procedure:

-

To a round-bottom flask, add 4-nitrobenzaldehyde (25 mmol) and ammonium acetate (25 mmol, 1.93 g).

-

Add nitromethane (6.8 mL, 126 mmol) and glacial acetic acid (15 mL).

-

Add a few 3 Å molecular sieves to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.

-

After cooling to room temperature, remove the molecular sieves by filtration.

-

In a separate beaker, prepare a suspension of sodium carbonate (13.8 g) in water (75 mL).

-

Slowly add the reaction mixture to the sodium carbonate suspension with stirring.

-

Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a yellow solid.

-

The crude product can be further purified by recrystallization from ethanol or isopropanol.

Microwave-Assisted Synthesis of a Nitrostyrene (B7858105) Derivative

This protocol, adapted for a general nitrostyrene synthesis, demonstrates the significant reduction in reaction time achieved with microwave irradiation.

Materials:

-

4-Nitrobenzaldehyde

-

Nitromethane

-

Ammonium acetate

Procedure:

-

In a 2-5 mL microwave vial, dissolve 4-nitrobenzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).

-

Seal the vial and place it in a microwave reactor.

-

Set the temperature to 150°C and irradiate for 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/diethyl ether (50:50 v/v) eluent.

-

After completion, cool the reaction mixture and transfer it to a round-bottom flask.

-

Remove the excess nitromethane using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization.

Synthesis and Isolation of the Intermediate: 2-Nitro-1-(4-nitrophenyl)ethanol

This protocol focuses on the synthesis and isolation of the β-nitro alcohol intermediate.

Materials:

-

4-Nitrobenzaldehyde

-

Nitromethane

-

Potassium hydroxide (B78521) (KOH)

-

Polystyrene-supported tributylammonium chloride (PsTBAC)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

In a flask, dissolve 4-nitrobenzaldehyde (3.31 mmol) in a mixture of water (5 mL) and THF (0.5 mL).

-

Add nitromethane (3.63 mmol), one drop of 40% aqueous KOH solution, and PsTBAC (0.20 g, ~10 mol-%).

-

Stir the mixture at room temperature for 7 hours.

-

Add excess water to the reaction mixture.

-

Filter the suspension through a Büchner funnel and wash the solid with ethyl acetate.

-

The filtrate contains the product. The organic layer can be separated, dried, and the solvent evaporated to yield 2-nitro-1-(4-nitrophenyl)ethanol.

Dehydration of 2-Nitro-1-(4-nitrophenyl)ethanol

The isolated β-nitro alcohol can be dehydrated to this compound. A general method involves heating the alcohol, often with a dehydrating agent or under acidic conditions. For instance, refluxing in glacial acetic acid with ammonium acetate, as in the one-pot synthesis, facilitates this dehydration.

Purification and Characterization

The final this compound product is typically a yellow crystalline solid. Purification is most commonly achieved by recrystallization from hot ethanol or isopropanol.

Characterization can be performed using standard analytical techniques:

-

Melting Point: Determination of the melting point range to assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=C, NO₂).

-

Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The synthesis of this compound via the Henry reaction is a robust and versatile method. The choice of catalyst and reaction conditions allows for significant optimization of yield and reaction time. While traditional methods using ammonium acetate under reflux provide high yields, modern techniques such as microwave-assisted synthesis offer a much faster and more efficient alternative. For researchers requiring the β-nitro alcohol intermediate, specific catalytic systems can be employed to favor its formation and isolation. Careful selection of the synthetic route and purification methods will ensure a high yield of pure this compound for further applications in drug development and chemical research.

The Wittig Reaction for the Synthesis of 4-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Wittig reaction for the preparation of 4-nitrostyrene, a valuable intermediate in organic synthesis. This document details the underlying mechanism, experimental protocols, and quantitative data to support researchers in the successful application of this important transformation.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones).[1][2] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert the carbonyl group into a new double bond with high regioselectivity.[1] The reaction is particularly valuable for its reliability and the mild conditions under which it can often be performed. The strong thermodynamic driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[1]

For the synthesis of this compound, the Wittig reaction provides a direct and efficient route, typically involving the reaction of 4-nitrobenzaldehyde (B150856) with a phosphorus ylide. The electron-withdrawing nature of the nitro group can influence the reactivity of the starting aldehyde and the properties of the resulting styrene (B11656) derivative.

Reaction Mechanism and Principles

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This initial attack forms a zwitterionic intermediate known as a betaine (B1666868). The betaine then collapses to form a four-membered ring intermediate called an oxaphosphetane.[3] Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide.[3][4]

The key steps of the mechanism are:

-

Ylide Formation: A phosphonium (B103445) salt, typically a triphenylphosphonium halide, is deprotonated by a strong base to form the phosphorus ylide.[1]

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[4]

-

Betaine and Oxaphosphetane Formation: The initial addition leads to a betaine intermediate, which subsequently cyclizes to form an oxaphosphetane.[3]

-

Alkene Formation: The oxaphosphetane decomposes to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[1][4]

Experimental Protocol: Synthesis of this compound

This section details a representative experimental protocol for the synthesis of this compound via the Wittig reaction.

Materials:

-

4-Nitrobenzaldehyde

-

Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), Sodium hydroxide (B78521) (NaOH))

-

Anhydrous solvent (e.g., Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM))

-

Deuterated solvent for NMR analysis (e.g., CDCl3)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

Step 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).[5]

-

Add anhydrous tetrahydrofuran (THF) to the flask.[5]

-

Cool the suspension to 0 °C using an ice bath.[5]

-

Slowly add a strong base such as n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the ylide is indicated by a color change, often to a deep yellow or orange.[5]

-

Allow the mixture to stir at 0 °C for approximately 1 hour to ensure complete ylide formation.[5]

Step 2: The Wittig Reaction

-

In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 4-nitrobenzaldehyde to the freshly prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[5]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).[5]

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[5]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5][6]

-

The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Step 4: Characterization

-

The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Wittig synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 4-Nitrobenzaldehyde | 151.12 | 1.0 | - |

| Methyltriphenylphosphonium Bromide[7] | 357.23 | 1.1 | - |

| This compound | 149.15 | - | 60-85 |

Note: The yield is highly dependent on the choice of base, solvent, and reaction temperature.

Visualizing the Process

General Wittig Reaction Signaling Pathway

Caption: Mechanism of the Wittig reaction.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the Wittig reaction.

Conclusion

The Wittig reaction remains a cornerstone of modern organic synthesis for the construction of alkenes. Its application in the preparation of this compound demonstrates its utility in synthesizing electronically diverse molecules. By understanding the reaction mechanism and optimizing the experimental protocol, researchers can efficiently access this important synthetic intermediate for a wide range of applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrostyrene, also known as 1-ethenyl-4-nitrobenzene, is an organic compound featuring a styrene (B11656) backbone with a nitro group substituted at the para position of the phenyl ring.[1] This compound serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and polymers.[1][2] Its reactivity, stemming from the electron-withdrawing nature of the nitro group and the presence of a polymerizable vinyl group, makes it a versatile building block in organic chemistry.[1][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of a key synthetic pathway.

Physical Properties

This compound is typically a yellow to orange or brown crystalline solid or an oil that solidifies upon cooling, and it possesses a distinct aromatic odor.[1][4] Below its melting point, it exists as a solid, and above, as a liquid.[5] It is sensitive to light and heat.[6][7]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₇NO₂ | [1][2][8] |

| Molecular Weight | 149.15 g/mol | [1][8] |

| Melting Point | 18-21 °C | [5][7][9] |

| Boiling Point | 120 °C at 10 mmHg; 87 °C at 2 Torr; 215.2 °C at 760 mmHg | [5][9][10] |

| Density | 1.163 g/cm³ | [8][10] |

| Refractive Index | 1.6045 | [8][10] |

| Flash Point | 109 °C | [5][10] |

| Vapor Pressure | 0.218 mmHg at 25 °C | [11] |

| Appearance | Light yellow to yellow or brown powder, lump, or low melting solid | [1][4][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble | [1][6][9][10] |

| Ethanol | Soluble | [1][6][7][10] |

| Acetone | Soluble | [1] |

| Ether | Soluble | [6][7][10] |

| Methanol | Soluble | [6][7][10] |

| Chloroform | Soluble | [6][7][10] |

| Hexane | Limited solubility | [12] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the nitro and vinyl functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates the vinyl group for nucleophilic attack and polymerization.[1][3]

Key aspects of its reactivity include:

-

Polymerization: this compound can undergo polymerization to form polystyrene derivatives.[1] However, it can also act as a strong inhibitor of styrene polymerization, a behavior attributed to the release of NO₂.[13] Anionic polymerization of this compound initiated by sodium alkoxide has been studied, with the rate being first order with respect to both monomer and initiator concentrations.[14]

-

Electrophilic Addition: The vinyl group is susceptible to electrophilic addition reactions.

-

Nucleophilic Michael Addition: The electron-withdrawing nitro group makes the double bond an excellent Michael acceptor for nucleophiles.[15]

-

Reduction: The nitro group can be selectively reduced to an amino group, providing a route to 4-aminostyrene, a useful monomer.[11]

-

Cycloaddition Reactions: As a dienophile, it can participate in Diels-Alder reactions.[15]

-

Cross-Coupling Reactions: this compound can be synthesized via Heck coupling reactions.

Experimental Protocols

Synthesis of this compound via the Henry-Knoevenagel Reaction

This method involves the condensation of 4-nitrobenzaldehyde (B150856) with nitromethane (B149229).

Materials:

-

4-Nitrobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (B78521)

-

Hydrochloric acid (concentrated)

-

Ethyl alcohol

-

Ice

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine 5 moles of 4-nitrobenzaldehyde and 5 moles of nitromethane in 1000 mL of methanol.

-

Cool the reaction vessel in a freezing mixture of ice and salt.

-

Prepare a solution of 5.25 moles of sodium hydroxide in an equal volume of water and cool it.

-

While stirring vigorously, cautiously add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Convert the resulting paste into a clear solution by adding 3-3.5 L of ice water containing crushed ice.

-

Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL of concentrated HCl diluted with 1500 mL of water). A pale yellow crystalline mass of this compound will precipitate.

-

Allow the solid to settle, then decant the supernatant liquid.

-

Filter the solid by suction and wash with water until it is free from chlorides.

-

The crude product can be purified by recrystallization from hot ethyl alcohol to yield 80-83% of this compound.[9]

Synthesis of this compound via the Wittig Reaction

This protocol describes a simplified Wittig synthesis adapted for nitrostyrenes.[9]

Materials:

-

p-Nitrobenzyltriphenylphosphonium bromide

-

40% aqueous formaldehyde

-

50% aqueous sodium hydroxide

Procedure:

-

Create a well-stirred suspension of p-nitrobenzyltriphenylphosphonium bromide in an excess of 40% aqueous formaldehyde.

-

Slowly and in a controlled manner, add the 50% aqueous sodium hydroxide solution to the suspension to generate the phosphorane intermediate in situ.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the this compound product.[9]

Mandatory Visualizations

The following diagram illustrates the synthetic pathway of this compound via the Wittig reaction.

Caption: Wittig reaction pathway for the synthesis of this compound.

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the Henry-Knoevenagel reaction.

Caption: General workflow for the synthesis of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 100-13-0: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RU2432351C1 - Method of producing this compound - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Boosting chemoselective reduction of this compound via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitrostyrene: A Technical Guide for Chemical Research and Drug Development

Introduction: 4-Nitrostyrene, also known as 1-ethenyl-4-nitrobenzene, is a nitroaromatic compound featuring a styrene (B11656) backbone with a nitro group substituted at the para position of the phenyl ring.[1] This arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, conjugated with the vinyl group, activates the molecule for a variety of chemical transformations, most notably nucleophilic additions.[2][3] Consequently, this compound serves as a crucial building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its derivatives have garnered significant attention in medicinal chemistry, particularly as precursors to biologically active compounds and as enzyme inhibitors.[4][5] This guide provides an in-depth overview of its chemical properties, synthesis, key reactions, and applications in drug discovery.

Molecular Structure and Identifiers

This compound is an organic compound that typically appears as a light yellow to yellow crystalline solid or lump.[1][6] It is soluble in organic solvents such as ether, methanol, chloroform, and ethanol (B145695) but is insoluble in water.[7]

-

CAS Number: 100-13-0[7]

-

Molecular Formula: C₈H₇NO₂[1]

-

IUPAC Name: 1-ethenyl-4-nitrobenzene[1]

-

Synonyms: p-Nitrostyrene, 1-Nitro-4-vinylbenzene, 4-Vinylnitrobenzene[1]

-

SMILES: C=Cc1ccc(cc1)--INVALID-LINK--[O-][1]

-

InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 149.15 g/mol | [1] |

| Melting Point | 20 °C | [7] |

| Boiling Point | 120 °C at 10 mmHg | [7] |

| Density | 1.163 g/cm³ | [7] |

| Refractive Index | 1.6045 | [7] |

| Appearance | Light yellow to yellow powder to lump | [6] |

| Solubility | Soluble in ether, methanol, chloroform, ethanol; Insoluble in water | [7] |

| Mass Spectrometry (GC-MS) | Top peak at m/z 149 | [8] |

| Infrared (IR) Spectra | Available via spectral databases | [8][9] |

| ¹H and ¹³C NMR Spectra | Available via spectral databases | [1][8] |

Synthesis of this compound

The most common and historically significant method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[10][11] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration of the intermediate β-nitro alcohol to yield the nitroalkene.[10][11]

Experimental Protocol: Synthesis via Henry Reaction

This protocol is adapted from the general procedure for the synthesis of nitrostyrenes using 4-nitrobenzaldehyde (B150856) and nitromethane (B149229).

Materials:

-

4-Nitrobenzaldehyde

-

Nitromethane

-

Glacial acetic acid

-

Water

-

Magnesium sulfate

Procedure:

-

To a solution of ammonium acetate (6.8 mmol) in glacial acetic acid (4 mL), add nitromethane (19.6 mmol).[2]

-

Add 4-nitrobenzaldehyde (3.24 mmol) to the mixture.[2]

-

Heat the resulting mixture under reflux for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][12]

-

After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Add water (40 mL) to the reaction mixture to precipitate the crude product.[2]

-

Extract the product into dichloromethane (3 x 30 mL).[2]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure to yield the crude this compound.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Caption: Generalized workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The polarized nature of the carbon-carbon double bond in this compound makes it an excellent Michael acceptor.[3] This reactivity is widely exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular scaffolds.

The Michael Addition Reaction

The Michael addition, or conjugate addition, of nucleophiles to this compound is a cornerstone of its synthetic utility.[2] This reaction allows for the introduction of various functional groups, which is a critical step in the synthesis of complex molecules, including pharmaceutical agents.[13]

Experimental Protocol: Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes a general, environmentally benign procedure for the Michael addition of a 1,3-dicarbonyl compound to a nitrostyrene (B7858105) under solvent-free conditions.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., dimedone or 1,3-cyclopentanedione)

-

Mortar and pestle

Procedure:

-

Place this compound (0.1 mmol) and the 1,3-dicarbonyl compound (0.1 mmol) in a mortar.[13]

-

Grind the two solids together vigorously with a pestle for approximately 10-15 minutes at room temperature.[13]

-

The reaction progress can be monitored by TLC. In many cases, the reaction goes to completion, yielding the product in high purity.[13]

-

If necessary, the resulting product can be purified by simple washing or recrystallization, often avoiding the need for column chromatography.[13]

Role as a Precursor in Drug Discovery: PTP1B Inhibition

Derivatives of nitrostyrene have been identified as potent inhibitors of various enzymes, highlighting their potential in drug development.[14] One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a negative regulator in insulin (B600854) signaling pathways and is considered a therapeutic target for type 2 diabetes and other metabolic diseases.[14][15]

Nitrostyrene derivatives act as phosphotyrosine mimetics.[4] They are believed to inhibit PTP1B through a slow-binding mechanism that involves the formation of a reversible, covalent adduct with a key cysteine residue (Cys-215) in the enzyme's active site.[4][15] This interaction blocks the enzyme's catalytic activity.

Caption: Mechanism of PTP1B inhibition by a nitrostyrene derivative.

Conclusion

This compound is a high-value chemical intermediate with significant applications in both industrial and academic research. Its straightforward synthesis and versatile reactivity, particularly as a Michael acceptor, make it an indispensable tool for organic chemists. For professionals in drug discovery, the nitrostyrene scaffold serves as a promising starting point for the development of novel therapeutics, especially enzyme inhibitors. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in creating complex and biologically active molecules.

References

- 1. This compound | C8H7NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 100-13-0 [chemicalbook.com]

- 8. 1-Ethenyl-4-nitrobenzene | C8H7NO2 | CID 7481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Henry Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]

- 14. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrostyrene, a versatile organic compound utilized in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.17-8.19 | d | 8.8 | 2H, Ar-H (ortho to NO₂) |

| 7.52-7.54 | d | 8.8 | 2H, Ar-H (meta to NO₂) |

| 6.74-6.81 | dd | 17.6, 10.9 | 1H, -CH=CH₂ |

| 5.90-5.95 | d | 17.6 | 1H, -CH=CH₂ (trans) |

| 5.48-5.51 | d | 10.9 | 1H, -CH=CH₂ (cis) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 147.14 | Ar-C (para to vinyl) |

| 143.84 | Ar-C (ipso to vinyl) |

| 134.97 | -CH=CH₂ |

| 126.82 | Ar-CH (ortho to NO₂) |

| 123.94 | Ar-CH (meta to NO₂) |

| 118.63 | -CH=CH₂ |

Solvent: CDCl₃. Assignments are based on data from similar substituted styrenes.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1635 | Medium | C=C Stretch (vinyl) |

| ~1595, ~1490 | Medium | C=C Stretch (aromatic) |

| ~1512 | Strong | Asymmetric NO₂ Stretch |

| ~1346 | Strong | Symmetric NO₂ Stretch |

| ~990, ~910 | Strong | =C-H Bend (out-of-plane) |

| ~850 | Strong | C-H Bend (out-of-plane, para-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| ~316 | Not specified |

Note: The UV-Vis spectrum of this compound is characterized by a strong absorption band corresponding to the π → π transition of the conjugated system.*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-160 ppm.

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of solid this compound directly onto the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

-

Spectrum Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Rinse the sample cuvette with the this compound solution and then fill it.

-

Place the sample cuvette in the sample beam path.

-

Scan the spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Solubility and Stability of 4-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-nitrostyrene in common laboratory solvents. Understanding these properties is critical for its effective handling, storage, and application in research and development, particularly in pharmaceutical and polymer sciences.

Executive Summary

This compound is a moderately polar organic compound characterized by a styrene (B11656) backbone with a nitro group at the para position. Its solubility is largely dictated by the polarity of the solvent, exhibiting good solubility in many polar organic solvents and limited solubility in non-polar solvents and water. A significant challenge in handling this compound is its propensity for self-polymerization, which is accelerated by heat, light, and the absence of inhibitors. This guide details the known solubility characteristics and stability considerations to ensure safe and effective use.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a qualitative understanding of its solubility in various common laboratory solvents has been established. The following table summarizes the available solubility information.

| Solvent | Solvent Type | Solubility | Reference |

| Water | Protic, Polar | Insoluble / Limited | [1][2][3][4] |

| Ethanol | Protic, Polar | Soluble | [1][2] |

| Methanol (B129727) | Protic, Polar | Soluble | [2][5] |

| Acetone | Aprotic, Polar | Soluble | [1][6] |

| Chloroform | Aprotic, Non-polar | Soluble | [2][5][7] |

| Diethyl Ether | Aprotic, Non-polar | Soluble | [2][5] |

| Hexane | Aprotic, Non-polar | Limited Solubility | [6] |

Note: The solubility is generally temperature-dependent, with higher temperatures typically leading to increased solubility.[6]

Stability and Handling

The stability of this compound is a primary concern due to its high reactivity and tendency to polymerize.[1][8] The vinyl group, activated by the electron-withdrawing nitro group, makes the molecule susceptible to polymerization initiated by several factors.

Factors Affecting Stability

-

Heat: Elevated temperatures can induce thermal self-polymerization.[8]

-

Light: The compound is light-sensitive, and UV radiation can initiate radical polymerization.[2][5][8]

-

Presence of Inhibitors: Commercially available this compound is typically stabilized with inhibitors like 4-tert-butylcatechol (B165716) (TBC) to prevent premature polymerization during storage.[9][10][11][12][13]

The logical relationship between these factors and the stability of this compound is illustrated in the diagram below.

Recommended Storage Conditions

To ensure the longevity and purity of this compound, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere.[5]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[14][15]

Experimental Protocols

Protocol for Inhibitor Removal

If the presence of a stabilizer like TBC interferes with a planned reaction, it can be removed using the following methods[8]:

-

Washing with Base: For phenolic inhibitors such as TBC, washing an organic solution of this compound with an aqueous base solution (e.g., 5% NaOH) can effectively remove the acidic inhibitor.

-

Column Chromatography: Passing the compound through a plug of basic alumina (B75360) is a quick and efficient method for removing phenolic inhibitors.

Caution: Handling unstabilized this compound increases the risk of polymerization. It should be used immediately after inhibitor removal or stored under stringent conditions for a very short period.

Purification Protocol

Purification of this compound can be achieved through crystallization. Common solvent systems for crystallization include chloroform/hexane and ethanol.[5][7] An alternative method involves precipitating any existing polymer by adding methanol, followed by crystallization of the monomer from methanol at low temperatures (-40°C).[5][7]

The general workflow for handling and utilizing this compound in a research setting is depicted below.

Conclusion

This compound is a valuable reagent with solubility characteristics typical of moderately polar compounds. Its primary challenge lies in its inherent instability and tendency to polymerize. By understanding the factors that influence its stability and adhering to proper storage, handling, and purification protocols, researchers can safely and effectively utilize this compound in their work. The use of stabilized forms is highly recommended for storage, with inhibitor removal performed only immediately prior to its intended use.

References

- 1. CAS 100-13-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 100-13-0 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | 100-13-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | 100-13-0 | TCI AMERICA [tcichemicals.com]

- 11. This compound | 100-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound (stabilized with TBC) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. calpaclab.com [calpaclab.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 4-Nitrostyrene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Nitrostyrene is a pivotal building block in organic synthesis, largely owing to the profound electronic influence of its para-substituted nitro group. This nitro moiety is a potent electron-withdrawing group (EWG) that significantly modulates the molecule's reactivity and spectroscopic characteristics. By exerting strong inductive and resonance effects, it deactivates the aromatic ring towards electrophilic substitution while simultaneously activating the vinyl group for nucleophilic attack and polymerization.[1][2] This guide provides a comprehensive technical analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a resource for professionals in chemical and pharmaceutical research.

The Electronic Influence of the Nitro Group

The powerful electron-withdrawing nature of the nitro group (—NO₂) in this compound is a synergistic combination of two fundamental electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

The nitrogen atom in the nitro group bears a formal positive charge, and both oxygen atoms are highly electronegative.[3] This creates a strong dipole, leading to a powerful inductive pull of electron density from the benzene (B151609) ring through the sigma (σ) bond framework.[4][5] This effect reduces the electron density across the entire molecule, contributing to the deactivation of the aromatic ring and the electrophilicity of the vinyl group.

Resonance Effect (-M)

The resonance effect, or mesomeric effect (-M), involves the delocalization of π-electrons from the benzene ring and the vinyl group into the nitro group. The para position of the nitro group relative to the vinyl substituent allows for direct conjugation, which is crucial for this effect. The electron density is withdrawn from the ortho and para positions of the ring, and importantly, from the β-carbon of the vinyl group, rendering it highly electrophilic.[2][6] The resonance structures below illustrate this delocalization, showing the development of a positive charge on the β-carbon.

Caption: Resonance delocalization in this compound.

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing strength of the nitro group can be quantified using various physical organic chemistry parameters and spectroscopic data.

Hammett Substituent Constant

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[4][7] The substituent constant, sigma (σ), is a key parameter. For the para-nitro group, the Hammett constant (σₚ) is +0.78, indicating a very strong electron-withdrawing effect through both induction and resonance.[2][7][8] A positive σ value signifies that the substituent withdraws electron density from the reaction center.[7]

| Substituent (para-position) | Hammett Constant (σₚ) | Electronic Effect |

| -NO₂ | +0.78 | Strongly Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -CF₃ | +0.54 | Strongly Withdrawing |

| -Cl | +0.23 | Moderately Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Donating |

| -OCH₃ | -0.27 | Moderately Donating |

| -NH₂ | -0.66 | Strongly Donating |

| Caption: Table 1: Hammett constants for common para-substituents.[2][8] |

Spectroscopic Evidence

Spectroscopic techniques provide direct evidence of the electronic environment within the this compound molecule.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nitro group deshields the nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectrum compared to unsubstituted styrene (B11656). The vinylic protons, in particular, show significant downfield shifts, consistent with the reduced electron density at the double bond.[9][10]

| Compound | Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| This compound | α-H (vinyl) | ~7.60 (d) | ~137.5 |

| β-H (vinyl) | ~8.00 (d) | ~138.3 | |

| Aromatic | ~7.40-7.50 (m) | ~128.6, 129.8, 130.4, 137.8 | |

| Styrene | α-H (vinyl) | ~6.70 (dd) | ~136.9 |

| β-H (vinyl) | ~5.25 (d), ~5.75 (d) | ~113.6 | |

| Aromatic | ~7.20-7.40 (m) | ~126.3, 127.9, 128.5, 137.7 | |

| Caption: Table 2: Comparative ¹H and ¹³C NMR data for this compound and Styrene.[9][10] |

3.2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound shows strong, characteristic absorption bands corresponding to the stretching vibrations of the nitro group. These bands are a definitive indicator of the presence of this functional group.[11][12]

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch | 1550–1475 | Strong |

| N-O Symmetric Stretch | 1360–1290 | Strong |

| C=C Stretch (vinyl) | ~1630 | Medium |

| C=C Stretch (aromatic) | ~1600, ~1495 | Medium |

| Caption: Table 3: Key IR absorption bands for this compound.[11][12] |

3.2.3 UV-Vis Spectroscopy

The conjugation of the nitro group with the styrene system leads to a bathochromic (red) shift in the UV-Vis absorption maximum compared to styrene. This is due to the extended π-system and the lowering of the LUMO energy, which reduces the energy gap for π → π* transitions. The UV-Vis spectrum of this compound in solution typically shows a strong absorption peak.[13]

Impact on Chemical Reactivity

The electronic modifications induced by the nitro group make this compound a versatile substrate in a variety of chemical transformations.

Caption: Influence of the nitro group on the reactivity of this compound.

-

Michael Addition: The pronounced electrophilicity of the β-carbon makes this compound an excellent Michael acceptor for a wide range of nucleophiles, including amines, thiols, and carbanions.[2][6]

-

Cycloaddition Reactions: The electron-deficient nature of the double bond enhances its reactivity as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.[2][6]

-

Polymerization: The vinyl group is highly activated towards polymerization. However, this compound itself does not readily homopolymerize under typical free-radical conditions and can even act as an inhibitor for the polymerization of styrene.[14] This is attributed to the formation of stable radicals that can terminate polymerization chains.

-

Selective Reduction: The presence of two reducible functional groups (nitro and vinyl) presents a challenge in chemoselectivity. Catalytic systems have been developed to selectively reduce the nitro group to an amine (forming 4-aminostyrene) or hydrogenate the vinyl group to an ethyl group (forming 1-ethyl-4-nitrobenzene).[1][15]

Experimental Protocols

Synthesis of this compound via Dehydration

This protocol describes the synthesis from D,L-1-(4-nitrophenyl)ethanol.

Materials:

-

D,L-1-(4-nitrophenyl)ethanol

-

Phosphorus pentoxide (P₄O₁₀)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydroquinone (B1673460) (inhibitor)[16]

Procedure:

-

Prepare a dilute solution of D,L-1-(4-nitrophenyl)ethanol in toluene in a round-bottom flask equipped with a reflux condenser.

-

Slowly add phosphorus pentoxide (P₄O₁₀) to the solution with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench by carefully pouring it over ice water.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.[16]

-

Combine the organic phases and wash sequentially with water, 1N hydrochloric acid, water, and saturated sodium chloride solution.[16]

-

Add a small amount of hydroquinone to the combined organic extracts to prevent polymerization.[16]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, which may solidify upon cooling.[16]

Caption: Experimental workflow for the synthesis of this compound.

General Protocol for Spectroscopic Characterization

5.2.1 NMR Spectroscopy

-

Dissolve ~5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

5.2.2 IR Spectroscopy

-

If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[17]

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty accessory before scanning the sample.

5.2.3 UV-Vis Spectroscopy

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) of a known concentration.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion

The para-nitro group in this compound exerts a dominant electron-withdrawing effect that is fundamental to its chemical identity. Through a powerful combination of inductive and resonance effects, it profoundly influences the molecule's electronic structure, which is quantitatively confirmed by Hammett constants and various spectroscopic methods. This electronic activation renders this compound a valuable and versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic additions and cycloadditions, and as a monomer for specialized polymers. A thorough understanding of these principles is essential for its effective application in the development of new materials and pharmaceutical agents.

References

- 1. This compound Research Chemical|this compound Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]

- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. web.viu.ca [web.viu.ca]

- 9. rsc.org [rsc.org]

- 10. scribd.com [scribd.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boosting chemoselective reduction of this compound via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. prepchem.com [prepchem.com]

- 17. researchgate.net [researchgate.net]

Reactivity of the vinyl group in 4-Nitrostyrene

An In-depth Technical Guide on the Reactivity of the Vinyl Group in 4-Nitrostyrene

Introduction

This compound is a versatile organic compound characterized by a vinyl group attached to a benzene (B151609) ring that is substituted with a nitro group at the para position. The chemical behavior of this compound is profoundly influenced by the strong electron-withdrawing nature of the nitro group (-NO₂). This group significantly modulates the electron density of the entire molecule, particularly activating the vinyl group's carbon-carbon double bond towards a variety of chemical transformations.[1][2] This activation makes this compound a valuable building block in organic synthesis for creating complex acyclic and cyclic structures.[2][3] This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in this compound, detailing its participation in nucleophilic additions, cycloaddition reactions, polymerization, and reduction reactions.

Electronic Properties of the Vinyl Group

The reactivity of the vinyl group in this compound is dominated by the electronic effects of the para-nitro substituent. The nitro group is a powerful electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic substitution but, more importantly, strongly activates the vinyl group towards nucleophilic attack.[1] This activation occurs through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and, by extension, from the vinyl group through the sigma bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons from the vinyl group and the aromatic ring onto its oxygen atoms. This resonance delocalization creates a significant partial positive charge (δ+) on the β-carbon of the vinyl group, rendering it highly electrophilic.[1][2]

The combination of these effects polarizes the C=C double bond, making it susceptible to attack by a wide range of nucleophiles.[2]

Caption: Resonance delocalization in this compound.

Key Reactions of the Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it a substrate for several important classes of reactions.

Nucleophilic Addition (Michael Addition)

The Michael or conjugate addition is a fundamental reaction of this compound.[2] The highly electrophilic β-carbon readily accepts a wide variety of "soft" nucleophiles, including enolates, amines, and thiols.[2][3] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4]

Organocatalysis is frequently employed to achieve high stereoselectivity in Michael additions to nitrostyrenes.[4] Chiral secondary amines, such as proline and its derivatives, catalyze the reaction through an enamine mechanism, while bifunctional catalysts, like thiourea (B124793) derivatives, activate both the nucleophile and the electrophile simultaneously.[4]

Caption: Enamine catalytic cycle for Michael additions.[4]

Table 1: Summary of Michael Addition Reactions with this compound

| Nucleophile | Catalyst/Conditions | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) | Reference |

| Aldehydes | N-i-Pr-2,2'-bipyrrolidine (15 mol%) | CHCl₃ | Excellent | up to 85 | up to 95:5 | [5] |

| Ketones (e.g., Cyclohexanone) | Diamine 10b / TFA (10 mol%) | Brine | 79-98 | 83-97 | 93:7 - 99:1 | [6] |

| Dimethyl Malonate | Alkylamino substituted triazine (10 mol%) / Et₃N | Dichlorobenzene | ~70-80 | N/A | N/A | [7] |

| β-Diketones | Cinchona Alkaloids | Toluene | up to 95 | up to 97 | N/A | [4] |

Experimental Protocol: Organocatalytic Michael Addition of an Aldehyde [4] To a solution of the organocatalyst (e.g., N-i-Pr-2,2'-bipyrrolidine, 0.015 mmol) in the specified solvent (e.g., CHCl₃, 0.5 mL), the aldehyde (0.6 mmol), β-nitrostyrene (0.3 mmol), and any additive (e.g., benzoic acid, 0.015 mmol) are added. The reaction mixture is stirred at the specified temperature for a designated time. Upon completion, the reaction is quenched, and the product is purified, typically by column chromatography. The enantiomeric excess and diastereomeric ratio are determined by chiral-phase HPLC analysis.

Cycloaddition Reactions

The polarized double bond of this compound makes it an excellent partner in various cycloaddition reactions, where it can serve as a dienophile or a dipolarophile to construct complex cyclic systems.[2]

3.2.1. Diels-Alder ([4+2]) Cycloaddition) As an electron-deficient alkene, this compound is a potent dienophile in Diels-Alder reactions, readily reacting with electron-rich dienes to form substituted cyclohexene (B86901) rings.[2][3] These reactions often proceed with high regio- and stereoselectivity.

Caption: General scheme for the Diels-Alder reaction.

Table 2: Diels-Alder Reactions of Nitrostyrenes

| Diene | Conditions | Product Type | Yield (%) | Reference |

| 1,3-Cyclopentadiene (CPD) | o-xylene (B151617), 110 °C | Monofluorinated norbornenes | up to 97 | [8] |

| 1,3-Cyclohexadiene (CHD) | o-xylene, 110 °C or MW | Monofluorinated bicyclo[2.2.2]oct-2-enes | < 35 | [8] |

| Spiro[2.4]hepta-4,6-diene | Toluene, 110 °C | Spiro-fused norbornene | N/A | [8][9] |

| Danishefsky's diene | N/A | Six-membered cycloadduct | N/A | [10] |

| Note: These studies were performed on β-fluoro-β-nitrostyrenes, but the reactivity principle as a dienophile is analogous. |

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene [8] A solution of the nitrostyrene (1.0 mmol) and a five-fold excess of 1,3-cyclopentadiene (5.0 mmol) in o-xylene (2 mL) is placed in a screw-top vial. The mixture is heated at 110 °C and monitored by TLC. After full conversion of the nitrostyrene, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the cycloadduct.

3.2.2. [3+2] and [2+2] Cycloadditions this compound also participates in [3+2] cycloadditions with 1,3-dipoles like nitrones, leading to the formation of five-membered heterocyclic rings such as isoxazolidines.[3][11] The reaction proceeds via a one-step mechanism involving the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene.[11] Furthermore, visible-light organophotocatalysis can induce [2+2] cycloadditions of electron-deficient styrenes to form substituted cyclobutane (B1203170) rings.[12]

Polymerization

The activated vinyl group makes this compound highly susceptible to polymerization, which can be initiated by heat, light, or chemical initiators. It readily undergoes anionic polymerization, particularly with initiators like alkoxide ions in protic solvents. Copolymers, such as with 4-aminostyrene, can also be synthesized through spontaneous polymerization.[13] Due to its high reactivity, this compound is often supplied with inhibitors like 4-tert-butylcatechol (B165716) (TBC) to prevent premature polymerization during storage.[14]

Table 3: Polymerization of this compound

| Polymerization Type | Initiator / Conditions | Key Features | Reference |

| Anionic | sec-Butyl lithium | Used for block copolymers | [15] |

| Anionic | Sodium alkoxide (e.g., NaOMe) | First order in monomer and initiator | [16] |

| Spontaneous Copolymerization | With 4-aminostyrene in aqueous solution | Forms zwitterionic propagating species | [13] |

| Radical | UV light or heat | Can occur during reactions if not inhibited | [14] |

Experimental Protocol: Removal of Polymerization Inhibitor (TBC) [14]

-

Prepare the Column: Place a small plug of cotton or glass wool at the bottom of a pipette or glass column. Add a 1 cm layer of sand, followed by 5-10 cm of basic alumina, and top with another small layer of sand.

-

Equilibrate: Pre-wet the column with a non-polar solvent (e.g., diethyl ether).

-

Load and Elute: Dissolve the TBC-stabilized this compound in a minimal amount of the solvent and add it to the column.

-

Collect: Collect the eluent containing the purified, inhibitor-free this compound. The inhibitor will be adsorbed onto the alumina. Use the purified monomer immediately to prevent self-polymerization.

Reduction

Both the nitro group and the vinyl group in this compound can be reduced. Selective reduction is a key challenge and provides access to valuable compounds like 4-aminostyrene or 4-nitrophenylethane. Recent advances have shown that hybrid nanocatalysts, such as copper nanoparticles on carbon dots, can achieve highly selective hydrogenation of the nitro group to an amino group while preserving the vinyl double bond, achieving over 99% selectivity for 4-aminostyrene.[17]

Quantitative Analysis of Reactivity: The Hammett Plot

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of a functional group on a benzene ring.[18] It relates the reaction rate constant (k) for a substituted species to the rate constant for the unsubstituted species (k₀) through the equation:

log(k/k₀) = σρ

where:

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., -NO₂). It quantifies the electronic effect of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. It measures the sensitivity of the reaction to substituent effects.

For reactions involving substituted styrenes, a Hammett plot of log(k/k₀) versus σ can reveal mechanistic details.[19][20] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge (or destabilize a positive charge) in the transition state. Reactions of the vinyl group in this compound, such as nucleophilic additions, are expected to have a large, positive ρ value, reflecting the strong acceleration by the electron-withdrawing nitro group.

Caption: A Hammett plot illustrating the accelerating effect of EWGs.

Conclusion

The vinyl group in this compound exhibits a rich and diverse reactivity profile, governed primarily by the potent electron-withdrawing capacity of the para-nitro group. This electronic activation renders the β-carbon of the vinyl moiety highly electrophilic, making it a prime target for nucleophilic Michael additions, a versatile dienophile in Diels-Alder cycloadditions, and a reactive monomer for polymerization. The ability to selectively reduce the nitro or vinyl group further enhances its synthetic utility. Understanding these fundamental principles of reactivity is crucial for researchers and scientists in leveraging this compound as a powerful building block for the synthesis of pharmaceuticals and other complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. benchchem.com [benchchem.com]

- 15. Preparation and Properties of Poly(this compound) and Its Block Copolymers - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Boosting chemoselective reduction of this compound via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. hammett substituent constants: Topics by Science.gov [science.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Health and Safety Considerations for Handling 4-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 4-Nitrostyrene (CAS No. 100-13-0). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound. This guide summarizes key physical and chemical properties, toxicological information, recommended safety precautions, and emergency procedures.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid with a distinct aromatic odor.[1] It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[1] Due to the electron-withdrawing nature of the nitro group, it is a reactive compound, particularly in electrophilic substitution reactions.[1]

| Property | Value | Reference |

| CAS Number | 100-13-0 | [2][3][4][5] |

| Molecular Formula | C₈H₇NO₂ | [2][3][4][5] |

| Molecular Weight | 149.15 g/mol | [2][3] |

| Appearance | Yellow to orange crystalline solid/powder to lump | [1][4][5][6] |

| Melting Point | 20 °C | [4][5] |

| Boiling Point | 120 °C at 10 mmHg | [4][5] |

| Flash Point | 109 °C | [3][4][5] |

| Density | 1.163 g/cm³ | [4][5] |

| Solubility | Soluble in ether, methanol, chloroform, ethanol. Insoluble in water. | [4][5] |

| RTECS Number | WL5470000 | [3][4][5] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[2][7][8][9]

Acute Toxicity

| Route | Species | Value | Reference |

| Oral LD50 | No data available | No data available | [6][8] |

| Dermal LD50 | No data available | No data available | [6][8] |

| Inhalation LC50 | No data available | No data available | [6][8] |

Carcinogenicity, Mutagenicity, and Other Health Effects

-

Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen.[7]

-

Germ Cell Mutagenicity: this compound is suspected of causing genetic defects and is classified under GHS as "Suspected of causing genetic defects".[2][7][8][9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Proposed Metabolic and Toxicity Pathway

The toxicity of this compound is likely due to the metabolic activation of both the nitro group and the styrene (B11656) moiety. The nitro group can be reduced by enzymes such as cytochrome P450 reductase to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to the formation of a DNA-adducting nitrenium ion. The styrene vinyl group can be oxidized by cytochrome P450 enzymes to form styrene oxide, a known genotoxic compound. This metabolic activation can lead to DNA damage and cellular toxicity.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 1-Ethenyl-4-nitrobenzene | C8H7NO2 | CID 7481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 100-13-0 [chemicalbook.com]

- 5. This compound CAS#: 100-13-0 [m.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to 4-Nitrostyrene: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Nitrostyrene (CAS No. 100-13-0), a key chemical intermediate. This document details its commercial availability, typical purity grades, and the analytical methodologies crucial for its quality assessment in a research and development setting.

Commercial Suppliers and Purity Grades